Dipentum
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H8N2Na2O6 |
|---|---|
Molecular Weight |
346.20 g/mol |
IUPAC Name |
disodium;5-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C14H10N2O6.2Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;;/h1-6,17-18H,(H,19,20)(H,21,22);;/q;2*+1/p-2 |
InChI Key |
ZJEFYLVGGFISGT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])C(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Bioconversion Pathways and Metabolite Profiling of Olsalazine
Colonic Bacterial Azoreductase Activity in Olsalazine (B1677275) Cleavage
The key step in the bioconversion of olsalazine is the reductive cleavage of the azo bond (-N=N-) that links the two molecules of mesalamine. drugbank.comrxlist.comfda.govpatsnap.com This cleavage is catalyzed by azoreductase enzymes produced by anaerobic bacteria residing in the colon. drugbank.comnih.govresearchgate.nettaylorandfrancis.comdoi.orgpatsnap.comtaylorandfrancis.comoup.combiorxiv.org The low redox potential prevalent in the colonic environment facilitates this enzymatic reduction. fda.govfda.govwikidoc.org
Characterization of Olsalazine-Derived Mesalamine (5-Aminosalicylic Acid) Release Dynamics
Following the azoreductase-mediated cleavage of olsalazine in the colon, two molecules of mesalamine are liberated. drugbank.comrxlist.comfda.govfda.govwikidoc.orghres.caunict.it This process is designed to release high local concentrations of 5-ASA directly at the inflamed colonic mucosa. fda.govfda.govwikidoc.orgmedicines.org.uk The release of 5-ASA from olsalazine is dependent on the presence and activity of colonic bacteria. hres.canih.govresearchgate.nettaylorandfrancis.comdoi.orgpatsnap.comtaylorandfrancis.comoup.combiorxiv.org
Studies using ingestible dialysis capsules have demonstrated high levels of 5-ASA and its metabolite N-acetyl-5-ASA (Ac-5-ASA) in the colon (5-40 mM) following olsalazine administration, with no detectable olsalazine in the capsules that had reached the colon. hres.ca This indicates that the conversion to 5-ASA is largely complete by the time the drug reaches the distal gut. Serum concentrations of mesalamine are typically detected 4 to 8 hours after oral administration of olsalazine, corresponding to the transit time from the mouth to the cecum where bacterial cleavage primarily occurs. drugbank.comhres.ca Peak serum levels of mesalamine after a 1 g oral dose of olsalazine are generally low, ranging from 0 to 4.3 µmol/L. drugbank.comfda.gov This contrasts with the much higher calculated concentrations of 5-ASA in the colon, estimated to be between 18 and 49 mmol/L based on fecal dialysis. drugbank.comnih.gov
Systemic Absorption and Distribution of Olsalazine and its Metabolites (Olsalazine-O-Sulfate, N-Acetyl-5-ASA) in Preclinical Studies
Following oral administration, olsalazine exhibits limited systemic bioavailability, with less than 5% of the oral dose being absorbed. drugbank.comrxlist.comfda.govwikidoc.orgnih.gov Based on oral and intravenous dosing studies, approximately 2.4% of a single 1 g oral dose is absorbed systemically. drugbank.comrxlist.comfda.govwikidoc.orgnih.govfda.gov Maximum serum concentrations of olsalazine are typically observed around one hour after administration and remain low, even after a 1 g single dose (e.g., 1.6 to 6.2 µmol/L). drugbank.comwikidoc.orgnih.govfda.gov Olsalazine has a very short serum half-life, approximately 0.9 hours. rxlist.comwikidoc.orgfda.govmedscape.com
Olsalazine undergoes limited metabolism in the liver (approximately 0.1% of an oral dose) to form olsalazine-O-sulfate (olsalazine-S). drugbank.comrxlist.comhres.canih.govfda.govsearchlightpharma.comnih.gov In contrast to the parent drug, olsalazine-S has a significantly longer half-life of approximately 7 days (120 hours in one study), leading to its accumulation to a steady state within two to three weeks. hres.cafda.govmedscape.comsearchlightpharma.com Patients receiving daily doses of 1 g olsalazine for extended periods (two to four years) show stable plasma concentrations of olsalazine-S, ranging from 3.3 to 12.4 µmol/L. drugbank.comrxlist.comnih.govfda.govsearchlightpharma.com The prolonged half-life of olsalazine-S is primarily attributed to its strong binding to plasma proteins. hres.cafda.gov
Mesalamine, the active metabolite, is slowly absorbed from the colon after being liberated from olsalazine. fda.govwikidoc.orgunict.it Absorbed mesalamine undergoes acetylation, primarily in the colonic epithelium and the liver, to form N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA or Ac-5-ASA). drugbank.comhres.canih.govfda.govmedscape.com Ac-5-ASA is the major metabolite of 5-ASA found in plasma and urine and is considered inactive. hres.cafda.gov Peak serum values of Ac-5-ASA after a single 1 g dose of olsalazine range from 1.7 to 8.7 µmol/L. fda.gov The elimination half-life of 5-ASA is approximately 45 minutes, while that of Ac-5-ASA is about 80 minutes. hres.camedscape.com
Both olsalazine and its metabolite olsalazine-S are highly bound to plasma proteins, exceeding 99%. drugbank.comrxlist.comwikidoc.orgunict.itfda.govfda.govsearchlightpharma.comnih.gov Less than 1% of both compounds appear undissociated in plasma. drugbank.comwikidoc.orgnih.gov Mesalamine and N-acetyl-5-ASA are also bound to plasma proteins, with binding percentages of 74% and 81%, respectively. drugbank.comwikidoc.orgfda.govfda.gov Preclinical studies in rats have shown that olsalazine treatment at high oral daily doses (400 mg/kg or higher) resulted in renal toxicity, including nephritis, tubular necrosis, interstitial nephritis, tubular calcinosis, renal fibrosis, mineralization, and transitional cell hyperplasia in studies ranging from 4 weeks to 1 year. rxlist.comwikidoc.orgfda.gov
The following table summarizes the protein binding of olsalazine and its metabolites:
| Compound | Protein Binding (%) |
| Olsalazine | >99 |
| Olsalazine-O-Sulfate | >99 |
| Mesalamine (5-ASA) | 74 |
| N-Acetyl-5-ASA | 81 |
Total recovery of oral 14C-labeled olsalazine in animals and humans ranges from 90 to 97%. drugbank.comwikidoc.orgnih.govfda.gov Urinary recovery of unchanged olsalazine is below 1%. rxlist.comwikidoc.orgnih.govfda.gov Approximately 20% of the total mesalamine is recovered in the urine, with over 90% of this being N-acetyl-5-ASA. drugbank.comnih.govfda.gov Only small amounts of unconjugated mesalamine are detected in urine. drugbank.comnih.govfda.gov The remaining mesalamine is partially acetylated and excreted in the feces. drugbank.comnih.gov
Analytical Methodologies for Olsalazine and Metabolite Quantification in Biological Matrices
Quantifying olsalazine and its metabolites in biological matrices such as plasma, urine, and feces is crucial for pharmacokinetic studies and understanding their disposition. Various analytical methodologies have been developed and employed for this purpose.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors, are commonly used for the separation and quantification of olsalazine and its metabolites. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netdntb.gov.uax-mol.net Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the determination of these compounds in complex biological samples. mdpi.comnih.govmdpi.comresearchgate.netx-mol.netsemanticscholar.org
Sample preparation is a critical step in these analytical methods to extract the analytes from the biological matrix and remove interfering substances. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comnih.govresearchgate.netresearchgate.netsemanticscholar.org Newer approaches like supported liquid extraction (SLE) and micro extraction by packed sorbent (MEPS) are also being explored. mdpi.com
A highly sensitive and selective UHPLC-MS/MS method utilizing a derivatization technique with propionyl anhydride (B1165640) followed by liquid-liquid extraction has been developed and validated for the determination of mesalamine in human plasma. nih.gov This method achieved a lower limit of quantification (LLOQ) of 0.10 ng/mL and demonstrated good accuracy and precision. nih.gov Multiple reaction monitoring (MRM) in negative ion mode was used for detection. nih.gov
HPLC-DAD (Diode Array Detection) and LC-(ESI)/MS methods have also been developed and validated for the simultaneous determination of related aminosalicylates like sulfasalazine (B1682708) and mesalamine in biological matrices. dntb.gov.ua These methods often involve reversed-phase chromatography. dntb.gov.ua
While specific detailed data tables on analytical method performance (e.g., linearity ranges, LLOQ, accuracy, precision) for olsalazine and all its metabolites across various preclinical species and matrices were not extensively available in the search results, the cited literature confirms the application of these advanced chromatographic and mass spectrometric techniques for their quantification in biological samples. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netdntb.gov.uax-mol.netsemanticscholar.org
| Analytical Technique | Common Sample Preparation Methods | Biological Matrices |
| HPLC (with various detectors) | PPT, LLE, SPE | Plasma, Urine, Feces |
| LC-MS | PPT, LLE, SPE, SLE, MEPS | Plasma, Urine, Feces |
| LC-MS/MS | PPT, LLE, SPE, Derivatization | Plasma, Urine, Feces |
Molecular and Cellular Mechanisms of Action of Olsalazine Derived Mesalamine
Modulation of Arachidonic Acid Metabolism Pathways
Inflammatory bowel diseases are characterized by increased production of arachidonic acid metabolites via both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways patsnap.comdroracle.aidrugbank.com. Mesalamine is thought to diminish inflammation by interfering with these pathways patsnap.comdroracle.aidrugbank.com.
Cyclooxygenase Inhibition and Prostaglandin Synthesis Reduction
Mesalamine is believed to block cyclooxygenase activity, thereby inhibiting the production of prostaglandins (B1171923) in the colon droracle.aidrugbank.comfda.gov. Prostaglandins are potent mediators of inflammation, and their reduced synthesis contributes to the anti-inflammatory effect of mesalamine patsnap.comdroracle.aidrugbank.com. Studies suggest mesalamine can inhibit both COX-1 and COX-2 enzymes ncats.ionih.gov.
Lipoxygenase Inhibition and Leukotriene/HETE Production Attenuation
In addition to affecting the COX pathway, mesalamine also interferes with the lipoxygenase pathways, leading to a reduction in the synthesis of leukotrienes and hydroxyeicosatetraenoic acids (HETEs) droracle.aidrugbank.comnih.gov. Leukotrienes, particularly leukotriene B4 (LTB4), are potent chemoattractants for leukocytes and contribute significantly to the inflammatory cascade drugbank.comprobes-drugs.org. By inhibiting lipoxygenase activity, mesalamine attenuates the production of these pro-inflammatory mediators patsnap.comdrugbank.comnih.gov. Mesalamine has been identified as an inhibitor of 5-lipoxygenase drugbank.comresearchgate.net.
Antioxidant and Free Radical Scavenging Properties
Oxidative stress plays a significant role in the pathogenesis of inflammatory bowel disease patsnap.comirantypist.com. Mesalamine acts as a potent scavenger of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS) patsnap.comdrugbank.comirantypist.com. This antioxidant activity helps to protect the colonic mucosa from oxidative damage caused by these highly reactive molecules patsnap.comnih.govirantypist.com. Research has shown mesalamine's ability to scavenge various free radicals, including superoxide (B77818) radicals and singlet oxygen irantypist.comscielo.brnih.gov.
Table 1: In Vitro Free Radical Scavenging Activity of 5-ASA
| Free Radical | Effect of 5-ASA | Reference |
| Superoxide radical (O2•-) | Dose-dependent scavenger effect, potent inhibition | irantypist.comnih.gov |
| Singlet oxygen (1O2) | Strong scavenging effect | irantypist.com |
| DPPH• radical | Potent free radical scavenger | scielo.brmdpi.com |
Inhibition of Xanthine (B1682287) Oxidoreductase Activity
Mesalamine has been shown to inhibit xanthine oxidoreductase (XOR), an enzyme that generates oxygen-derived free radicals drugbank.comdrugbank.com. By inhibiting XOR activity, mesalamine can reduce the production of these damaging free radicals, further contributing to its antioxidant and anti-inflammatory effects drugbank.com.
Immunomodulatory Effects on Inflammatory Cells
Mesalamine influences the function of various inflammatory cells, contributing to the resolution of inflammation in the colon patsnap.comnih.gov.
Inhibition of Macrophage Migration and Chemotaxis (In Vitro Studies)
Studies have indicated that mesalamine can attenuate intestinal inflammation by limiting the migration of macrophages to the inflamed intestinal mucosa drugbank.comfrontiersin.org. In vitro studies have demonstrated that mesalamine can inhibit the migration of intestinal macrophages in response to chemoattractants such as leukotriene B4 drugbank.comprobes-drugs.org. This inhibition of chemotaxis helps to reduce the accumulation of inflammatory cells at the site of inflammation drugbank.comfrontiersin.org.
Table 2: In Vitro Effects of Mesalamine on Inflammatory Cells
| Cell Type | Effect Observed | In Vitro Finding | Reference |
| Macrophages | Inhibition of migration and chemotaxis | Inhibited migration in response to LTB4 in vitro. drugbank.comprobes-drugs.org Reduced TNF-α production. mdpi.com | drugbank.comprobes-drugs.orgmdpi.com |
| Leukocytes | Inhibition of chemotaxis | In vitro and in vivo pharmacological effects inhibit leukocyte chemotaxis. drugbank.comprobes-drugs.org | drugbank.comprobes-drugs.org |
| Neutrophils | Impairment of function (general 5-ASA properties) | 5-ASA can degrade neutrophil-derived oxidants like hypochlorous acid. irantypist.comscielo.br | irantypist.comscielo.br |
Influence on Pro-inflammatory Cytokine and Chemokine Expression Profiles (Preclinical Models)
Mesalamine has been shown to influence the expression profiles of pro-inflammatory cytokines and chemokines in preclinical models of inflammatory bowel disease. A key mechanism involves the inhibition of the production of pro-inflammatory cytokines. patsnap.compatsnap.com Studies suggest that mesalamine can reduce the levels of crucial inflammatory markers such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.comfrontiersin.org This reduction in cytokine levels helps to diminish the inflammatory response in the colon. patsnap.com Additionally, mesalamine can downregulate pro-inflammatory genes, including those for IL-1β, IL-6, TNF-α, iNOS, and COX-2. frontiersin.org
Mesalamine is thought to interfere with the activation of Nuclear Factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines. patsnap.compatsnap.comdrugbank.com By modulating NF-κB activity, mesalamine can decrease the transcription of genes that encode inflammatory proteins and enzymes. patsnap.com
Preclinical studies, such as those using acetic acid-induced colitis in mice, have demonstrated that mesalamine treatment leads to a significant decrease in the levels of inflammatory cytokines like IL-1β, IL-6, and TNF-α, as well as a reduction in the expression of their corresponding genes. frontiersin.org
Impact on Anti-inflammatory and Pro-healing Cytokine Production (Preclinical Models)
Some research indicates that mesalamine activates PPAR-γ (peroxisome proliferator-activated receptor gamma), a nuclear receptor known to exert anti-inflammatory effects in the gut. patsnap.comdrugbank.comoup.com Activation of PPAR-γ can influence the balance between pro- and anti-inflammatory signals, potentially favoring a pro-resolving environment.
Induction of Apoptosis in Inflammatory Cells (In Vitro Studies)
In vitro studies have investigated the ability of mesalamine to induce apoptosis (programmed cell death) in inflammatory cells. Mesalamine has been shown to promote apoptosis of inflammatory cells in the gut, contributing to its anti-inflammatory actions. patsnap.com
Studies using human colon cancer cells in vitro have demonstrated that mesalamine can induce apoptosis. capes.gov.brnih.govmdpi.com This induction of apoptosis may occur through various mechanisms, including the activation of caspases, such as caspase-3. capes.gov.brnih.govmdpi.com Some research suggests both caspase-dependent and caspase-independent pathways may be involved, activating multiple cell death signaling pathways. oup.com Mesalamine has also been shown to decrease the protein levels of anti-apoptotic proteins like survivin and Xiap in vitro, which are known to block caspase-3. oup.com
Furthermore, mesalamine's ability to inhibit NF-κB, a factor that contributes to the prevention of apoptosis, can lead to apoptosis induction in certain cell lines. researchgate.net Studies on K562 cells (a human leukemia cell line) have shown that mesalamine reduces cell viability by inducing apoptosis, possibly through NF-κB suppression. researchgate.net This was supported by observations of increased fragmented nuclei and changes in the expression of apoptosis-related genes like increased Bax and decreased Bcl-2. researchgate.net
Effects on Epithelial Cell Function and Transport Mechanisms (In Vitro/Ex Vivo)
Mesalamine's action is believed to be largely topical on the colonic epithelial cells. droracle.aidrugbank.com Research has explored its effects on epithelial cell function and transport mechanisms in in vitro and ex vivo models, particularly in the context of maintaining and restoring the intestinal barrier function, which is often compromised in IBD. nih.gov
In vitro studies using intestinal epithelial cell lines have shown that mesalamine can promote intestinal epithelial wound healing. researchgate.net This effect involves enhancing epithelial cell migration and proliferation, key processes for the re-establishment of mucosal integrity. researchgate.net Clinically relevant concentrations of mesalamine have been observed to cause a significant dose-dependent enhancement of epithelial cell migration and proliferation in vitro. researchgate.net These effects appear to be independent of TGF-beta signaling. researchgate.net
Mesalamine has also been shown to modulate junctional complexes and help restore epithelial barrier function in intestinal inflammation. nih.govresearchgate.net Studies using differentiated and polarized epithelial cell monolayers treated with inflammatory mediators have demonstrated that mesalamine can mitigate increased paracellular permeability. nih.govresearchgate.net This is achieved through the restoration of cellular anchoring complexes. nih.govresearchgate.net Mesalamine can induce rearrangement and membranous localization of junctional proteins and modulate genes involved in tight junctions. nih.gov Ex vivo studies using intestinal organoids from mice have shown that mesalamine can counteract the impaired epithelial barrier function induced by inflammatory cytokines like TNF-α, restoring the membranous localization of proteins like E-cadherin and Desmoglein-2. nih.gov
Unlike some other agents, mesalamine has been shown to promote wound healing in colon epithelial cells rather than exhibiting antiproliferative effects on normal epithelial cells. nih.govmdpi.comresearchgate.net
Pharmacological Classification and Receptor Interactions
Olsalazine (B1677275) as an Aminosalicylate Derivative
Olsalazine is classified as an aminosalicylate and functions as a prodrug for mesalamine (also known as 5-aminosalicylic acid or 5-ASA). nih.govdrugbank.compatsnap.compatsnap.com It was developed to specifically deliver mesalamine to the colon, minimizing systemic absorption in the upper gastrointestinal tract. nih.govdrugbank.comfda.govebi.ac.uk The structure of olsalazine consists of two molecules of mesalamine joined by an azo bond. nih.govdrugbank.comfda.gov This azo linkage is cleaved by azoreductase-containing bacteria present in the colon, releasing the two molecules of mesalamine, which are considered the therapeutically active component. nih.govdrugbank.compatsnap.comfda.govmedscape.com This targeted delivery mechanism results in high local concentrations of mesalamine in the colon, where the inflammation associated with ulcerative colitis is most prominent. fda.govncats.iounict.it
Characterization as a Non-Steroidal Anti-Inflammatory Drug (NSAID) Sub-Class
Olsalazine is also characterized within the broader class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govebi.ac.uknih.govgenome.jp While its mechanism of action differs from typical NSAIDs that primarily target cyclooxygenase (COX) enzymes systemically, olsalazine's active metabolite, mesalamine, exerts anti-inflammatory effects locally in the colon. drugbank.compatsnap.comfda.govmims.com The anti-inflammatory properties are believed to involve the inhibition of cyclooxygenase and lipoxygenase pathways, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govdrugbank.compatsnap.commims.com This local inhibition of inflammatory pathways aligns with the general therapeutic goals of NSAIDs, although the specific mode of action and targeted delivery distinguish it.
Investigation of Specific Molecular Targets and Receptor Binding
The precise molecular mechanism of action of mesalamine, the active metabolite of olsalazine, in ulcerative colitis has not been fully elucidated, but several targets and pathways have been investigated. nih.govdrugbank.compatsnap.commims.com The primary proposed mechanism involves the anti-inflammatory action on the epithelial cells of the colon. nih.govdrugbank.compatsnap.com
Research findings suggest that mesalamine may attenuate inflammation through various mechanisms:
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): Mesalamine is thought to inhibit both the cyclooxygenase and lipoxygenase pathways involved in the metabolism of arachidonic acid. nih.govdrugbank.compatsnap.commims.com This inhibition reduces the production of pro-inflammatory prostaglandins and leukotrienes, which are implicated in the pathogenesis of inflammatory bowel disease. nih.govdrugbank.compatsnap.com
Inhibition of Pro-inflammatory Cytokine Production: Studies indicate that mesalamine can reduce the levels of pro-inflammatory cytokines, signaling molecules that play a crucial role in the inflammatory process. patsnap.com
Scavenging of Free Radicals: Mesalamine may act as a free radical scavenger, potentially mitigating oxidative stress which contributes to inflammation. drugbank.compatsnap.comresearchgate.net
Inhibition of Macrophage Migration: Olsalazine has been shown to inhibit the in vitro migration of intestinal macrophages in response to leukotriene B4, suggesting a role in limiting immune cell infiltration to inflamed tissues. drugbank.com
Modulation of NF-κB: Modulation of the NF-κB pathway, a key regulator of inflammatory responses, has also been proposed as a mechanism. patsnap.com
Potential GPR35 Targeting: Recent research has identified GPR35 as a potential target for aminosalicylates, suggesting that even the uncleaved prodrug olsalazine might have some effectiveness through this pathway. larvol.com
An overview of the proposed molecular targets and mechanisms is presented in the table below:
| Proposed Mechanism / Target | Description |
| Cyclooxygenase (COX) Inhibition | Reduces synthesis of pro-inflammatory prostaglandins. nih.govdrugbank.compatsnap.commims.com |
| Lipoxygenase (LOX) Inhibition | Reduces synthesis of pro-inflammatory leukotrienes. nih.govdrugbank.compatsnap.commims.com |
| Pro-inflammatory Cytokine Reduction | Decreases levels of signaling molecules that drive inflammation. patsnap.com |
| Free Radical Scavenging | Neutralizes reactive oxygen species, reducing oxidative stress. drugbank.compatsnap.comresearchgate.net |
| Inhibition of Macrophage Migration | Limits the movement of inflammatory cells to the site of inflammation. drugbank.com |
| NF-κB Modulation | Influences a key pathway regulating inflammatory gene expression. patsnap.com |
| GPR35 Targeting (potential for prodrug) | Identified as a potential target for aminosalicylates, including possibly the uncleaved olsalazine. larvol.com |
Further detailed research findings on the specific binding affinities and interactions with these targets continue to contribute to a more complete understanding of olsalazine's pharmacological profile. For instance, studies utilizing molecular docking have explored the predicted binding conformation of olsalazine sodium with enzymes like xanthine (B1682287) oxidase (XOD). researchgate.net
In Vitro and Preclinical Pharmacological Investigations of Olsalazine
In Vitro Studies on Cellular Signaling Pathways
The anti-inflammatory effects of olsalazine's active component, mesalamine, are understood to be mediated through the modulation of key cellular signaling pathways involved in the inflammatory cascade. In vitro investigations have shown that mesalamine can inhibit the activity of cyclooxygenase (COX) and lipoxygenase enzymes. drugbank.compatsnap.com These enzymes are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent pro-inflammatory mediators. patsnap.com By blocking these pathways, mesalamine effectively reduces the production of these inflammatory molecules, thereby dampening the inflammatory response at the cellular level. drugbank.com
Furthermore, the broader class of drugs to which olsalazine (B1677275) belongs, aminosalicylates, has been shown to impact the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines. nih.govscispace.com Studies on the related compound sulfasalazine (B1682708) have demonstrated a potent and specific inhibition of NF-κB activation. nih.govresearchgate.net This inhibition prevents the translocation of NF-κB into the nucleus and the subsequent transcription of inflammatory genes by interfering with the phosphorylation of its inhibitory subunit, IκBα. nih.gov Olsalazine may also function as a scavenger of free radicals, further contributing to its anti-inflammatory properties by reducing oxidative stress. drugbank.com
Animal Models for Inflammatory Bowel Disease Pathogenesis Research
Animal models are indispensable for studying the pathogenesis of inflammatory bowel disease (IBD) and for the preclinical evaluation of therapeutic agents like olsalazine. These models aim to replicate the key features of human IBD, providing a platform to investigate drug efficacy and mechanisms of action. sygnaturediscovery.com
The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is a widely used and robust model for mimicking the acute and chronic inflammation seen in human ulcerative colitis. sygnaturediscovery.com In this model, DSS is administered to rodents in their drinking water, leading to epithelial barrier disruption and a subsequent inflammatory response in the colon. jst.go.jp
Studies using this model have consistently demonstrated the therapeutic efficacy of olsalazine. nih.gov In Balb/c mice with DSS-induced colitis, olsalazine treatment significantly ameliorates disease parameters. nih.govnih.gov Key pharmacodynamic responses observed include a reduction in body weight loss, a decrease in the Disease Activity Index (DAI)—which scores for stool consistency and rectal bleeding—and a mitigation of colon shortening, a macroscopic indicator of severe inflammation. nih.govnih.gov Research has shown a dose-dependent effect of olsalazine in ameliorating these signs of intestinal inflammation. nih.gov In some studies, the combination of olsalazine with other agents, such as cyclosporine A, has been shown to produce a more pronounced anti-inflammatory effect than either compound alone. epa.gov
Beyond macroscopic observations, the efficacy of olsalazine in DSS models is confirmed through detailed histopathological and biochemical analyses. Histopathological examination of colon tissue from DSS-treated animals typically reveals significant damage, including the loss of crypt architecture, ulcerations, submucosal edema, and extensive infiltration of inflammatory cells into the mucosa and submucosa. jst.go.jpekb.eg Treatment with olsalazine has been shown to significantly reduce these histopathological scores, preserving the structural integrity of the colonic mucosa and decreasing inflammatory cell infiltration. nih.gov
Biochemically, olsalazine modulates the expression of key inflammatory mediators. In DSS-induced colitis, there is a characteristic dysregulation of cytokines. Olsalazine treatment has been found to restore a more balanced cytokine profile. It significantly decreases the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), interleukin-1β (IL-1β), IL-7, and IL-17. nih.gov Concurrently, it promotes the expression of anti-inflammatory or regulatory cytokines, including IL-2, IL-10, and IL-22, as well as growth factors like transforming growth factor β1 (TGF-β1) and epidermal growth factor (EGF). nih.gov This modulation of the cytokine environment is a key mechanism behind its therapeutic effect in reducing intestinal injury. nih.gov
Novel Pharmacological Applications of Olsalazine Beyond Gastrointestinal Inflammation
Recent preclinical research has uncovered novel pharmacological activities of olsalazine, suggesting its potential therapeutic application beyond its established role in treating IBD.
Olsalazine sodium has demonstrated a potent uricosuric action in animal models of hyperuricemia, a condition characterized by elevated serum urate levels. jst.go.jpnih.gov In hyperuricemic rats, olsalazine administration was shown to significantly decrease serum urate levels while markedly improving the fractional excretion of urate (FEUA) and urate clearance. jst.go.jpresearchgate.net This indicates that olsalazine promotes the removal of urate from the body via the kidneys. nih.gov
The mechanism underlying this effect involves the modulation of key renal urate transporters. jst.go.jp Studies in hyperuricemic mice revealed that olsalazine sodium reduced the mRNA expression of the urate reabsorptive transporter GLUT9. nih.govresearchgate.net Simultaneously, it increased the mRNA expression of urate secretory transporters, including organic anion transporter 1 (OAT1), OAT3, and type 1 sodium-dependent phosphate (B84403) transporter (NPT1). nih.gov Notably, olsalazine significantly increased the protein expression of renal OAT3, a transporter that contributes to urate secretion in the basolateral membrane of renal proximal tubules. jst.go.jp This dual action of inhibiting reabsorption and promoting secretion distinguishes its mechanism from other uricosuric drugs that primarily target the urate transporter URAT1. jst.go.jp
Table 1: Effect of Olsalazine Sodium on Renal Urate Transporter Expression in Hyperuricemic Mice
| Transporter | Function | Effect of Olsalazine Sodium |
|---|---|---|
| GLUT9 | Urate Reabsorption | Reduced mRNA Expression |
| OAT1 | Urate Secretion | Increased mRNA Expression |
| OAT3 | Urate Secretion | Increased mRNA & Protein Expression |
| NPT1 | Urate Secretion | Increased mRNA Expression |
This table summarizes data from preclinical studies on the modulation of renal urate transporters by olsalazine sodium. jst.go.jpnih.govresearchgate.net
Olsalazine has been investigated for its potential as an anticancer agent, with some studies demonstrating its ability to inhibit tumor growth and induce apoptosis in rodent models of colorectal cancer. researchgate.netnih.gov To improve its utility in cancer therapy, novel drug carrier systems have been developed. Specifically, water-soluble conjugates of olsalazine with PAMAM-dendrimers and salicylic (B10762653) acid have been synthesized and evaluated for their anticancer activity in vitro. mdpi.comnih.gov
These olsalazine-PAMAM-dendrimer-salicylic acid-conjugates have shown significant antiproliferative activity against various human cancer cell lines. mdpi.com In studies employing a sulforhodamine B (SRB) assay, certain conjugates demonstrated greater growth inhibition than the conventional chemotherapy drug cisplatin (B142131) against specific cell lines. mdpi.comnih.gov For example, one conjugate was found to be more active as an antiproliferative agent than cisplatin against the PC-3 (human prostatic adenocarcinoma) and MCF-7 (human mammary adenocarcinoma) cell lines. mdpi.com Another conjugate revealed a lower IC₅₀ value than cisplatin for the MCF-7 cell line, indicating higher potency. mdpi.com Importantly, these conjugates showed no cytotoxicity towards a non-cancerous cell line (COS-7), suggesting a degree of selectivity for cancer cells. nih.gov
Table 2: In Vitro Antiproliferative Activity of an Olsalazine Conjugate vs. Cisplatin
| Cell Line | Cancer Type | Growth Inhibition (%) - Olsalazine Conjugate (25 µM) |
|---|---|---|
| PC-3 | Prostatic Adenocarcinoma | 50.1% |
| K-562 | Chronic Myelogenous Leukemia | 55.0% |
| MCF-7 | Mammary Adenocarcinoma | 56.4% |
This table presents data on the percentage of growth inhibition for a specific olsalazine-PAMAM-dendrimer-salicylic acid-conjugate against three human cancer cell lines. The study noted this activity was higher than cisplatin against PC-3 and MCF-7 cell lines at a 10 µM concentration. mdpi.com
Structure-Activity Relationship Studies of Olsalazine and its Derivatives
The fundamental structure-activity relationship (SAR) of olsalazine (Dipentum®) is centered on its design as a colon-specific prodrug. The molecule consists of two units of 5-aminosalicylic acid (5-ASA or mesalazine), the active anti-inflammatory agent, linked together by a diazo (-N=N-) bond. This azo linkage is the key structural feature that prevents the premature absorption of 5-ASA in the upper gastrointestinal tract. The "activity" in this context is the targeted delivery and subsequent release of 5-ASA in the colon, which is achieved because the azo bond is susceptible to cleavage by azoreductase enzymes produced by the resident colonic bacteria.
Another aspect of the SAR of these azo prodrugs is their potential to induce ileal secretion. An in vitro study on rabbit distal ileum showed that olsalazine, sulfasalazine, and balsalazide (B1667723) all stimulated ion transport activity, a measure of secretion, whereas the active metabolite 5-ASA did not. This indicates that the intact azo-bonded structure is responsible for this prosecretory effect. The effective doses for inducing half of the maximal secretion (ED50) were found to be 0.4 mM for sulfasalazine, 0.7 mM for olsalazine, and 0.9 mM for balsalazide, demonstrating that structural differences between the prodrugs influence the magnitude of this effect.
Further SAR exploration has involved the synthesis of olsalazine derivatives to investigate alternative linkages for colon-specific delivery. Researchers have developed analogs where the azo bond is replaced by linkages constructed from amino acids, such as aspartic acid and glutamic acid. These studies aim to create novel prodrugs that retain the colon-targeting functionality but may possess different metabolic profiles or secondary characteristics. A greener, one-pot synthesis method for such analogs has been reported, reacting two molecules of mesalazine with benzotriazole-activated aspartic or glutamic acid under microwave irradiation.
Electrochemical and Voltammetric Characterization of Olsalazine and Related Compounds
The electrochemical properties of olsalazine and its related compounds have been investigated, primarily using techniques like cyclic voltammetry at a glassy carbon electrode. These studies reveal that the molecule can undergo both reduction and oxidation, with the potentials for these reactions being dependent on the pH of the solution and the specific molecular structure.
Reduction: The electrochemical reduction of olsalazine targets the central azo bond. In a process analogous to the in vivo metabolic cleavage by bacterial azoreductases, the azo group is reduced to the corresponding amines. Voltammetric and coulometric studies have shown this to be a four-electron, four-proton (4e-, 4H+) reaction, which cleaves the molecule to yield two molecules of 5-aminosalicylic acid (5-ASA).
Oxidation: Olsalazine can also be oxidized at a glassy carbon electrode. The oxidation pathway is dependent on the structure of the specific azosalicylic acid. For olsalazine, the oxidation is characterized as a reversible two-electron, two-proton (2e-, 2H+) reaction. This contrasts with other azo compounds having at most one hydroxyl group in the 2- or 4-position, which are oxidized irreversibly. The reversible nature of olsalazine's oxidation has been utilized in analytical methods for its determination at nanomolar concentrations via liquid chromatography with electrochemical detection.
The electrochemical behavior of 5-ASA, the reduction product and active moiety of olsalazine, has also been extensively studied. The electrochemical oxidation of 5-ASA at a glassy carbon electrode proceeds via a proton-coupled electron transfer process involving two protons and two electrons, which forms a quinone-imine intermediate. At slow scan rates, this intermediate is unstable in water and decomposes, resulting in an irreversible oxidation peak.
Future Directions and Research Perspectives on Olsalazine
Exploration of Undiscovered Mechanisms of Action
The therapeutic effects of Olsalazine (B1677275) are primarily attributed to the anti-inflammatory actions of its active metabolite, 5-ASA. drugbank.com However, the complete mechanism of action remains to be fully elucidated. drugbank.com Future research is focused on exploring mechanisms beyond the inhibition of prostaglandin and leukotriene production. nih.gov
Recent studies suggest that the uncleaved prodrug, Olsalazine, may possess its own therapeutic effects. Research has identified a target for aminosalicylates in the GPR35 receptor, highlighting that the prodrug form can be effective and offering new avenues for drug design. Furthermore, the anti-inflammatory effects of 5-ASA are known to involve the antagonism of various pro-inflammatory mediators, including nuclear factor-κB (NF-κB) and tumor necrosis factor-α (TNF-α). mdpi.com Animal studies have shown that Olsalazine's therapeutic effect may be linked to its ability to modulate cytokine expression, increasing anti-inflammatory cytokines like IL-10 and IL-22 while decreasing pro-inflammatory ones such as TNF-α and IL-1β. nih.gov
Additional research areas include:
Wnt/β-catenin Pathway: 5-ASA's antineoplastic mechanism in colorectal cancer is strongly associated with the suppression of the Wnt/β-catenin signaling pathway. mdpi.com
Antioxidant Properties: 5-ASA has demonstrated antioxidant capabilities, which may be a key mechanism in its chemopreventive effects against colorectal cancer. mdpi.com
Peroxisome Proliferator-Activated Receptor γ (PPARγ): An increase in PPARγ expression in gastrointestinal epithelial cells induced by mesalazine is another potential anti-inflammatory mechanism. mdpi.com
| Potential Mechanism | Key Findings and Research Focus |
|---|---|
| Direct Prodrug Activity | Uncleaved Olsalazine may have therapeutic effects, potentially mediated through the GPR35 receptor. |
| Cytokine Modulation | Alters the balance of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10, IL-22) cytokines. nih.gov |
| Wnt/β-catenin Pathway Inhibition | Suppression of this pathway is linked to the chemopreventive effects of 5-ASA in colorectal cancer. mdpi.com |
| PPARγ Activation | Increased expression of PPARγ in colonic epithelial cells may contribute to anti-inflammatory effects. mdpi.com |
| Antioxidant Effects | Demonstrated antioxidant properties may play a role in chemoprevention. mdpi.com |
Development of Advanced Drug Delivery Systems Incorporating Olsalazine or its Analogues
The prodrug nature of Olsalazine represents an early and effective form of colon-specific drug delivery. openaccessebooks.comtandfonline.com This approach leverages the bacterial enzymes in the colon to release the active drug at the site of inflammation, which reduces systemic absorption in the upper gastrointestinal tract. openaccessebooks.comnih.gov However, research continues to refine and develop more advanced systems to improve therapeutic efficiency.
Current strategies for colon-targeted drug delivery that could be applied to Olsalazine or its analogues include:
pH-Dependent Systems: Utilizing polymers that dissolve at the specific pH of the colon to release the drug. nih.govmdpi.com
Microbial-Based Approaches: Designing carriers, such as polysaccharide or azopolymer coatings, that are specifically degraded by the colonic microflora. nih.govpharmaexcipients.com
Pressure-Controlled Systems: Employing water-insoluble polymers like ethyl cellulose that disintegrate due to the higher pressure within the colon. pharmaexcipients.com
A novel approach involves using Olsalazine itself as a component in advanced delivery platforms. Researchers have synthesized mesoporous metal-organic frameworks (MOFs) using the Olsalazine drug as a ligand. acs.org These M2(olz) frameworks have high surface areas and can be loaded with other therapeutics. acs.org For example, a magnesium-based framework, Mg2(olz), can be disassembled under simulated physiological conditions to release both the Olsalazine linker and an encapsulated model drug like phenethylamine, demonstrating the potential for multi-drug delivery at different rates. acs.org
Furthermore, greener synthesis protocols are being developed for Olsalazine analogues, which could lead to more efficient and environmentally friendly production of these targeted prodrugs. tandfonline.com
Investigation into Novel Therapeutic Applications Based on Identified Pharmacological Activities
While Olsalazine is primarily indicated for ulcerative colitis, its pharmacological profile suggests potential for other therapeutic uses. drugbank.commayoclinic.org The anti-inflammatory and potential chemopreventive properties of its active metabolite, 5-ASA, are the basis for these investigations.
Colorectal Cancer (CRC) Chemoprevention: There is significant interest in the role of 5-ASA in preventing the development of CRC, particularly in patients with inflammatory bowel disease. mdpi.com Long-term treatment with 5-ASA has been shown to reduce the risk of CRC in this patient population. mdpi.com The mechanisms behind this effect are thought to include the inhibition of the Wnt/β-catenin pathway, antioxidant functions, and the induction of apoptosis in cancer cells. mdpi.com
Other Inflammatory Conditions: The ability of Olsalazine to modulate immune responses and reduce inflammation could be beneficial in other inflammatory conditions of the gastrointestinal tract, such as Crohn's disease. nih.gov
Combination Therapies: Recent research has explored combining low doses of Olsalazine with other compounds, such as Cannabidiol (CBD), for ulcerative colitis. This combination has shown promise in significantly reducing colitis without the adverse effects associated with higher doses of Olsalazine. Another study found no potential medication risk when combining Olsalazine with the probiotic Lactobacillus acidophilus, suggesting a safe and potentially beneficial therapeutic combination.
| Therapeutic Area | Rationale and Research Focus |
|---|---|
| Colorectal Cancer Chemoprevention | 5-ASA's ability to suppress pro-cancer signaling pathways (e.g., Wnt/β-catenin) and induce apoptosis in cancer cells. mdpi.com |
| Combination Therapy for UC | Low-dose combination with Cannabidiol (CBD) shows enhanced efficacy in reducing colitis. Combination with probiotics like L. acidophilus is also being explored. |
| Hyperuricemia | Studies in mice suggest Olsalazine sodium may promote uric acid excretion by modulating urate transporters in the kidney. |
Systems Pharmacology Approaches to Elucidate Olsalazine's Comprehensive Biological Impact
Systems pharmacology combines computational modeling with experimental data to understand how a drug affects the body's complex biological systems as a whole. nih.govmdpi.com This approach moves beyond the traditional "one drug, one target" paradigm to create a more holistic view of a drug's interactions, therapeutic effects, and potential off-target effects. nih.gov
For a drug like Olsalazine, a systems pharmacology approach could integrate data on its pharmacokinetics, its primary anti-inflammatory mechanisms, and its effects on various signaling networks (like NF-κB and Wnt/β-catenin) and the gut microbiome. mdpi.com By creating quantitative, dynamic models, researchers can simulate the drug's impact on the interconnected pathways involved in inflammatory bowel disease. nih.gov
This methodology can help:
Identify New Drug Targets: By analyzing the complete "interactome" of Olsalazine and 5-ASA, new therapeutic targets may be uncovered. nih.gov
Predict Therapeutic Effects: Computational models can help predict the efficacy of Olsalazine in different patient subgroups or its potential for new therapeutic indications. nih.govnih.gov
Optimize Combination Therapies: Systems biology can model the synergistic or antagonistic effects of combining Olsalazine with other drugs, helping to design more effective treatment regimens. mdpi.com
Elucidate Resistance Mechanisms: Understanding the complex network of interactions can shed light on why some patients may not respond to therapy and how to overcome resistance. nih.gov
The application of systems pharmacology to Olsalazine research is still in its early stages but holds significant promise for a deeper understanding of its biological impact and for guiding future drug development and personalization of therapy. mdpi.commdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
